2-(1-Benzhydrylazetidin-3-YL)ethanamine
Overview
Description
2-(1-Benzhydrylazetidin-3-YL)ethanamine is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes an azetidine ring bonded to a benzhydryl group and an ethanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-phenylpropan-1-amine.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.
Attachment of the Ethanamine Chain: The ethanamine chain is then attached to the azetidine ring through a reductive amination reaction.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzhydrylazetidin-3-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzhydryl halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1-Benzhydrylazetidin-3-YL)ethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems or enzyme inhibition . Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzhydrylazetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
2-(1-Benzhydrylazetidin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
1-Benzhydrylazetidine: Lacks the ethanamine chain.
Uniqueness
2-(1-Benzhydrylazetidin-3-YL)ethanamine is unique due to its specific combination of an azetidine ring, benzhydryl group, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIAHLFUOLJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623980 | |
Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-43-3 | |
Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.